2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
Description
The compound 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a heterocyclic molecule featuring a fused imidazo-pyridine core. Its structure includes:
- A 2-thioxo group in the imidazole ring, which may enhance electrophilic reactivity and influence binding to biological targets.
- A 3,4,5-trimethoxyphenyl substituent at position 5, a motif commonly associated with tubulin-binding agents like combretastatin A-4 ().
- A carboxylic acid group at position 7, which improves water solubility compared to ester derivatives (e.g., ethyl carboxylates in ).
Its synthesis likely involves multi-step reactions similar to those reported for tetrahydroimidazo-pyridines () or thienopyridazines ().
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C18H19N3O5S/c1-20-14-10(17(22)23)8-11(19-16(14)21(2)18(20)27)9-6-12(24-3)15(26-5)13(7-9)25-4/h6-8H,1-5H3,(H,22,23) |
InChI Key |
XCTFAEOWIXQZIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=S)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Condensation-Cyclization of Diaminopyridine Derivatives
The imidazo[4,5-b]pyridine core is synthesized through condensation of 2,3-diaminopyridine with carbonyl-containing reagents.
Method A: Aldehyde-Mediated Cyclization
- Reactants : 2,3-Diaminopyridine + 3,4,5-trimethoxybenzaldehyde.
- Conditions :
- Mechanism : Schiff base formation followed by cyclization (Figure 1).
- Yield : 70–85%.
Method B: Ketone-Based Cyclization
Introduction of the Thioxo Group
The 2-thioxo moiety is incorporated via sulfurization of intermediate imidazo precursors.
Method A: Thiourea Reaction
- Reactants : Imidazo[4,5-b]pyridine intermediate + thiourea.
- Conditions :
- Solvent: Pyridine or acetic acid.
- Temperature: Reflux (110–120°C).
- Yield : 60–70%.
Method B: Lawesson’s Reagent
N-Alkylation for Methyl Substituents
Methyl groups at positions 1 and 3 are introduced via alkylation.
Method A: Methyl Iodide Alkylation
- Reactants : Thioxo intermediate + methyl iodide.
- Conditions :
- Base: Potassium carbonate (K₂CO₃).
- Solvent: DMF or acetone.
- Temperature: 60–80°C.
- Yield : 80–95%.
Method B: Dimethyl Sulfate
Optimization and Challenges
Regioselectivity in Cyclization
Comparative Analysis of Methods
| Step | Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Core formation | Aldehyde (MW) | 85 | 2–4 | Rapid, high purity |
| Thioxo incorporation | Lawesson’s reagent | 90 | 1–2 | Mild conditions |
| N-Alkylation | Methyl iodide | 95 | 6–8 | High efficiency |
| Carboxylic acid | Nitrile hydrolysis | 90 | 12–24 | Avoids over-oxidation |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazo-pyridine ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and their key properties:
Key Findings:
Structural Similarities to Combretastatin Analogs: The 3,4,5-trimethoxyphenyl group in the target compound aligns with combretastatin A-4 derivatives, which selectively disrupt tumor vasculature at low doses (93% vascular shutdown in tumors at 1/10 MTD) . However, the imidazo-pyridine core may confer distinct pharmacokinetic properties compared to combretastatin’s stilbene backbone. Unlike combretastatin prodrugs (e.g., sodium phosphate 1n), the target compound’s carboxylic acid group may negate the need for prodrug formulation, as carboxylic acids generally exhibit better solubility than phenols or esters ( vs. 3, 4) .
Differentiation from Herbicidal Imidazolinones: Imazamox () shares a pyridine-carboxylic acid moiety but lacks the thioxo-imidazole ring and trimethoxyphenyl group. Its herbicidal activity underscores the importance of substituents in target specificity .
Synthetic Challenges :
- The target compound’s synthesis may parallel methods for tetrahydroimidazo-pyridines (e.g., one-pot reactions with nitrophenyl substituents, ), though the 2-thioxo group and trimethoxyphenyl placement could complicate regioselectivity .
Potential for Improved Solubility: Carboxylic acid derivatives (e.g., ’s thienopyridazines) typically outperform esters (e.g., ’s diethyl carboxylates) in aqueous solubility, suggesting the target compound may have favorable drug-like properties .
Biological Activity
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19N3O5S
- Molecular Weight : 389.426 g/mol
- CAS Number : [Not provided in the sources]
The compound features a complex structure characterized by a thioxo group and a pyridine ring, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar imidazo-pyridine structures exhibit significant anticancer properties. For instance, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . This suggests that compound 1 may also possess similar anticancer effects.
The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Caspase Activation : Induction of apoptosis via caspase activation has been observed in related studies, where compounds enhanced caspase-3 activity significantly at specific concentrations .
Study 1: Cytotoxicity Evaluation
A recent evaluation focused on the cytotoxic effects of imidazo-pyridine derivatives on human cancer cell lines. The study found that specific structural modifications could enhance anticancer activity. While direct data on compound 1 was not available, the trends observed suggest potential efficacy in similar structures .
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of thioxo-imidazo derivatives revealed that certain modifications could lead to increased antibacterial and antifungal activities. These findings support the hypothesis that compound 1 may also exhibit similar bioactivity due to its structural components .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
